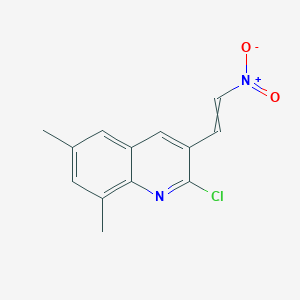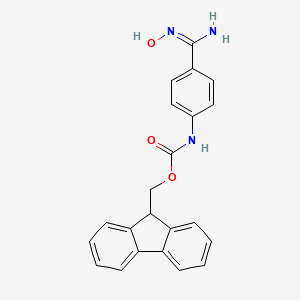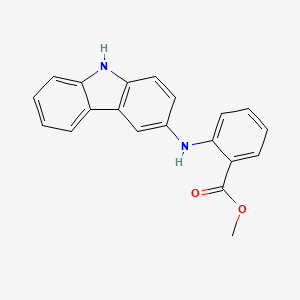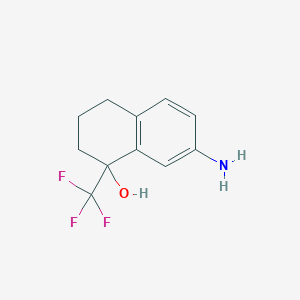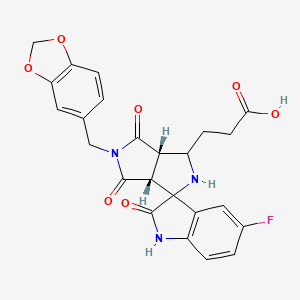
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidinones These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Thiosemicarbazides: Thiosemicarbazides can be cyclized with appropriate aldehydes or ketones in the presence of oxidizing agents to form the thiadiazolidinone ring.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-120°C) and may require catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide would depend on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
相似化合物的比较
Similar Compounds
1,2,5-Thiadiazolidin-3-one Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-Substituted Compounds: Molecules containing trifluoromethyl groups that impart unique chemical properties.
Uniqueness
Structural Features: The combination of the thiadiazolidinone ring with trifluoromethyl and hydroxyphenyl groups makes this compound unique.
Chemical Properties: Enhanced stability, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C8H5F3N2O4S |
|---|---|
分子量 |
282.20 g/mol |
IUPAC 名称 |
1,1-dioxo-5-(2,3,5-trifluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C8H5F3N2O4S/c9-3-1-4(10)8(15)7(6(3)11)13-2-5(14)12-18(13,16)17/h1,15H,2H2,(H,12,14) |
InChI 键 |
JTFXLNNZDNTUPP-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NS(=O)(=O)N1C2=C(C(=CC(=C2F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)
![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)

